molecular formula C6H5I2NO B3169150 2,4-Diiodo-3-hydroxy-6-methylpyridine CAS No. 934965-62-5

2,4-Diiodo-3-hydroxy-6-methylpyridine

Cat. No.: B3169150
CAS No.: 934965-62-5
M. Wt: 360.92 g/mol
InChI Key: DABSESGTIATYAW-UHFFFAOYSA-N
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Description

2,4-Diiodo-3-hydroxy-6-methylpyridine is a chemical compound with the molecular formula C6H5I2NO and a molecular weight of 360.92 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine atoms at positions 2 and 4, along with a hydroxyl group at position 3 and a methyl group at position 6, makes this compound unique and interesting for various chemical applications.

Preparation Methods

The synthesis of 2,4-Diiodo-3-hydroxy-6-methylpyridine typically involves the iodination of 3-hydroxy-6-methylpyridine. . The reaction is usually carried out in an organic solvent like acetic acid or ethanol under controlled temperature conditions to ensure the selective iodination of the pyridine ring.

Chemical Reactions Analysis

2,4-Diiodo-3-hydroxy-6-methylpyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

2,4-Diiodo-3-hydroxy-6-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where iodine-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Diiodo-3-hydroxy-6-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms enhances its ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biological pathways. The hydroxyl group can also participate in hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

2,4-Diiodo-3-hydroxy-6-methylpyridine can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its dual iodine substitution and hydroxyl functionality, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,4-diiodo-6-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2NO/c1-3-2-4(7)5(10)6(8)9-3/h2,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABSESGTIATYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)I)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698168
Record name 2,4-Diiodo-6-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934965-62-5
Record name 2,4-Diiodo-6-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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